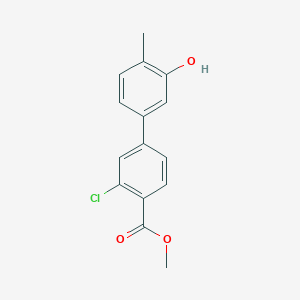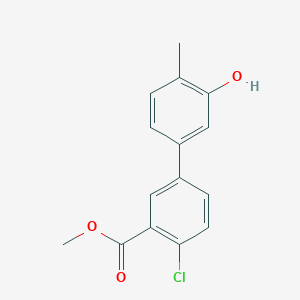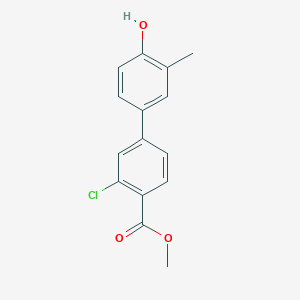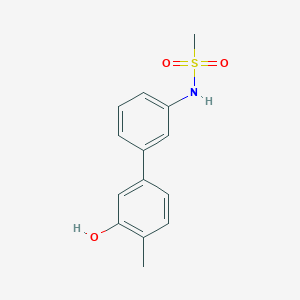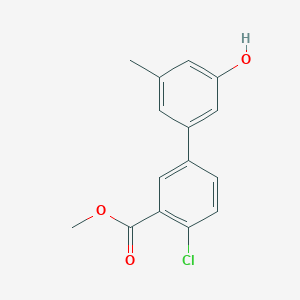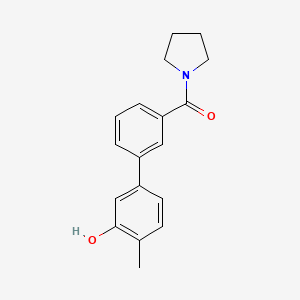
3-Methyl-5-(3-methylsulfonylaminophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(3-methylsulfonylaminophenyl)phenol, or 3-Methyl-5-MSPP, is a synthetic compound that has been used in a variety of scientific applications, including drug synthesis and chemical analysis. It is a white powder that is soluble in most organic solvents and has a melting point of 222-223°C. 3-Methyl-5-MSPP has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments have been identified.
科学的研究の応用
3-Methyl-5-MSPP has been used in a variety of scientific applications, including drug synthesis and chemical analysis. It has been used as a reagent in the synthesis of several drugs, such as the anti-inflammatory drug ibuprofen and the anti-depressant drug fluoxetine. It has also been used in the analysis of several drugs, such as the anti-inflammatory drug naproxen and the anti-depressant drug sertraline. 3-Methyl-5-MSPP has also been used in the synthesis of several other compounds, such as the anti-inflammatory drug celecoxib and the anti-cancer drug imatinib.
作用機序
The mechanism of action of 3-Methyl-5-MSPP is not fully understood. However, it is thought to act as a catalyst in the synthesis of several drugs, as well as in the analysis of several drugs. It is believed to act by forming a reactive intermediate that can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-MSPP have not been extensively studied. However, it is believed to be relatively non-toxic and has been used in laboratory experiments without any significant adverse effects.
実験室実験の利点と制限
The main advantage of 3-Methyl-5-MSPP is its low toxicity, which makes it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it has a relatively low melting point, which can make it difficult to use in certain reactions.
将来の方向性
The future directions for 3-Methyl-5-MSPP include the development of more efficient and cost-effective synthesis methods, the development of more effective analytical methods, and the exploration of its potential applications in drug synthesis and analysis. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action. Finally, further research into its potential applications in other areas, such as biochemistry and medicine, could lead to new and exciting discoveries.
合成法
3-Methyl-5-MSPP is synthesized by a two-step process that involves the reaction of 3-methyl-5-methylsulfonylaminophenol with ethyl chloroformate, followed by the reaction of the resulting product with sodium hydroxide. The first step of the reaction involves the formation of a methyl ester, which is then hydrolyzed to form the desired product. The reaction is carried out in a polar solvent, such as dimethylformamide, and the reaction is catalyzed by a base, such as sodium hydroxide. The reaction yields a white powder that is soluble in most organic solvents and has a melting point of 222-223°C.
特性
IUPAC Name |
N-[3-(3-hydroxy-5-methylphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-12(9-14(16)7-10)11-4-3-5-13(8-11)15-19(2,17)18/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDQNPOLUCZBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684042 |
Source


|
| Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-40-0 |
Source


|
| Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



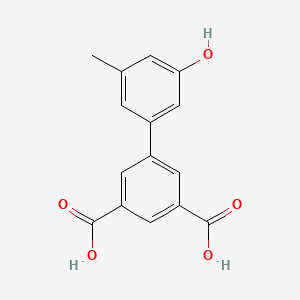
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)

